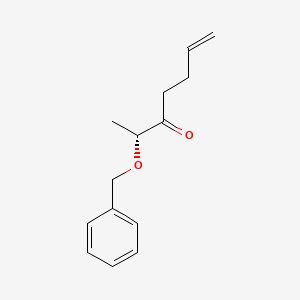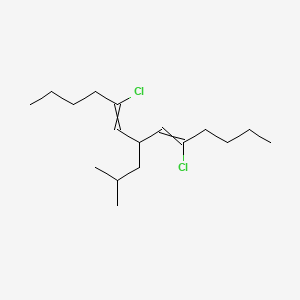
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene: is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a branched alkyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of the 2-methylpropyl group through a series of organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
化学反应分析
Types of Reactions: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing, with some studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the branched alkyl chain contribute to its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.
相似化合物的比较
1,2-Tridecadiene: A related compound with a similar carbon chain but different functional groups.
5,8-Tridecadiene: Another similar compound with variations in the position and type of substituents.
Uniqueness: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene is unique due to the presence of two chlorine atoms and a branched alkyl chain, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these characteristics are advantageous.
属性
CAS 编号 |
824959-88-8 |
|---|---|
分子式 |
C17H30Cl2 |
分子量 |
305.3 g/mol |
IUPAC 名称 |
5,9-dichloro-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Cl2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
InChI 键 |
XEUKVCOJMLWJHT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=CC(CC(C)C)C=C(CCCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


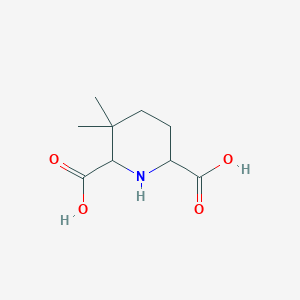
![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
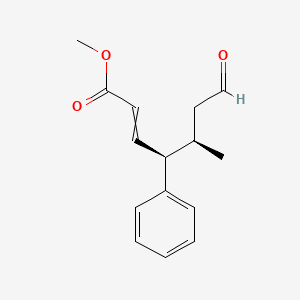
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
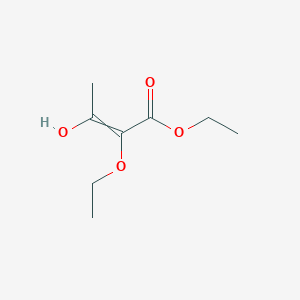
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
